molecular formula C22H28N4OS B2544432 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide CAS No. 684231-46-7

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide

Cat. No. B2544432
CAS RN: 684231-46-7
M. Wt: 396.55
InChI Key: FZRAZMXOPSHOFA-UHFFFAOYSA-N
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Description

The compound "4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide" is a multifunctional molecule that is structurally related to a class of compounds known for their interactions with biological receptors, such as opioid receptors. These compounds are characterized by their polar nature and the presence of a benzamide moiety, which is often modified to study the effects of different substituents on their physico-chemical properties .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including dehydration of benzhydryl alcohols and Suzuki coupling reactions . Another method includes the introduction of a radioisotope through an aryllithium reaction with carbon dioxide to form the labelled acid, which is then transformed into the amide . These methods provide a framework for the synthesis of "4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide" and its analogs.

Molecular Structure Analysis

The molecular structure of similar benzamide derivatives has been elucidated using techniques such as FT-IR, multinuclear 1H and 13C NMR spectroscopy, and single-crystal X-ray diffraction . These compounds often exhibit intramolecular hydrogen bonding and a dihedral angle between the piperazine ring and the benzene ring, which could influence their biological activity .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their functional groups. For instance, the presence of a thiocarbonyl group can lead to interactions with various nucleophiles, while the piperazine moiety can engage in hydrogen bonding and other non-covalent interactions . These reactions are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide" and its derivatives, such as aqueous solubility, are crucial for their pharmacokinetic profile. Experimental data on solubility, supplemented by computational predictions, provide insights into the compound's environmental partitioning and its likely concentration in different compartments . These properties are significant for the development of the compound as a drug, as they affect its absorption, distribution, metabolism, and excretion.

properties

IUPAC Name

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-3-24(4-2)20-12-10-18(11-13-20)21(27)23-22(28)26-16-14-25(15-17-26)19-8-6-5-7-9-19/h5-13H,3-4,14-17H2,1-2H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRAZMXOPSHOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide

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